molecular formula C18H11NO3 B2435833 4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one CAS No. 881877-45-8

4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one

Cat. No.: B2435833
CAS No.: 881877-45-8
M. Wt: 289.29
InChI Key: JQVFQHUHVDYTMM-UHFFFAOYSA-N
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Description

4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one is a complex organic compound with a unique structure that includes a hydroxy group, phenyl rings, and an oxazinone ring

Preparation Methods

The synthesis of 4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one can be achieved through multiple synthetic routes. One common method involves the reaction of malonic acid with thionyl chloride to form an intermediate, which then undergoes a series of reactions including chlorination, cyclization, catalytic hydrogenation, and alkylation . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Chemical Reactions Analysis

4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides, leading to the formation of ethers or esters.

Scientific Research Applications

4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets and pathways. The hydroxy group and phenyl rings play a crucial role in its binding to target proteins or enzymes, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-5-phenyl-2-(2-phenylethynyl)-1,3-oxazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3/c20-17-16(14-9-5-2-6-10-14)18(21)22-15(19-17)12-11-13-7-3-1-4-8-13/h1-10,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVFQHUHVDYTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=NC(=C(C(=O)O2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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